Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 198903-95-6
VCID: VC0187334
InChI: InChI=1S/C33H44N6O7S2/c1-21(2)29(37-33(44)46-4)31(42)35-25(15-22-9-7-6-8-10-22)27(40)18-39(38-30(41)26(19-47-5)36-32(43)45-3)17-23-11-13-24(14-12-23)28-16-34-20-48-28/h6-14,16,20-21,25-27,29,40H,15,17-19H2,1-5H3,(H,35,42)(H,36,43)(H,37,44)(H,38,41)/t25-,26-,27-,29-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC
Molecular Formula: C33H44N6O7S2
Molecular Weight: 700.9 g/mol

Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate

CAS No.: 198903-95-6

Main Products

VCID: VC0187334

Molecular Formula: C33H44N6O7S2

Molecular Weight: 700.9 g/mol

Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate - 198903-95-6

CAS No. 198903-95-6
Product Name Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate
Molecular Formula C33H44N6O7S2
Molecular Weight 700.9 g/mol
IUPAC Name methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C33H44N6O7S2/c1-21(2)29(37-33(44)46-4)31(42)35-25(15-22-9-7-6-8-10-22)27(40)18-39(38-30(41)26(19-47-5)36-32(43)45-3)17-23-11-13-24(14-12-23)28-16-34-20-48-28/h6-14,16,20-21,25-27,29,40H,15,17-19H2,1-5H3,(H,35,42)(H,36,43)(H,37,44)(H,38,41)/t25-,26-,27-,29-/m0/s1
Standard InChIKey APTIZNCZOZNDMV-QFVIIZQESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)[C@H](CSC)NC(=O)OC)O)NC(=O)OC
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CN=CS3)NC(=O)C(CSC)NC(=O)OC)O)NC(=O)OC
Synonyms methyl N-[(1R)-1-[[[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino )-3-methyl-butanoyl]amino]-4-phenyl-butyl]-[[4-(1,3-thiazol-5-yl)pheny l]methyl]amino]carbamoyl]-2-methylsulfanyl-ethyl]carbamate
PubChem Compound 467955
Last Modified Nov 11 2021
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